molecular formula C22H20N2O5S B11004690 N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B11004690
M. Wt: 424.5 g/mol
InChI Key: YNQIALZLCDPAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide (hereafter referred to as the "target compound") features a benzothiazol moiety linked via a propanamide chain to a coumarin derivative. The benzothiazol group (6-methoxy-substituted) and coumarin moiety (7-methoxy, 4-methyl, 2-oxo-substituted) are pharmacologically significant scaffolds. Benzothiazoles are known for antimicrobial, antitumor, and anti-inflammatory activities, while coumarins exhibit anticoagulant, antioxidant, and anticancer properties . This article compares the target compound with structurally related analogues, focusing on substituent effects, linker variations, and biological implications.

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C22H20N2O5S/c1-12-8-21(26)29-18-11-17(28-3)13(9-15(12)18)4-7-20(25)24-22-23-16-6-5-14(27-2)10-19(16)30-22/h5-6,8-11H,4,7H2,1-3H3,(H,23,24,25)

InChI Key

YNQIALZLCDPAPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, antibacterial, and antioxidative properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a chromenyl group through a propanamide chain. Its molecular formula is C₁₅H₁₅N₃O₄S, and it has a molecular weight of approximately 345.36 g/mol. The structural characteristics contribute to its interaction with biological targets.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of compounds containing benzothiazole and chromenyl groups. For instance, related compounds have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
N-(6-methoxy-1,3-benzothiazol-2-yl)-acetamideMCF-73.1
Hydroxy-substituted derivativesHCT1163.7
Cyano-substituted derivativesMCF-71.2

The above data indicates that modifications in the substituents on the benzothiazole core significantly affect the antiproliferative activity. The presence of methoxy and cyano groups has been associated with enhanced selective activity against breast cancer cells (MCF-7) .

Antibacterial Activity

The compound's antibacterial properties have also been explored. Compounds with similar structures demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaMIC (µM)
Benzothiazole derivativesE. faecalis8
Trihydroxy-substituted derivativesS. aureus32

These findings suggest that the introduction of specific substituents can enhance antibacterial efficacy, particularly against resistant strains .

Antioxidative Activity

Antioxidative properties are critical for compounds aimed at mitigating oxidative stress-related diseases. Research indicates that certain derivatives exhibit significant antioxidative activity, potentially through mechanisms involving free radical scavenging and metal ion chelation .

Case Studies

  • Study on Antiproliferative Effects : A comprehensive study evaluated the antiproliferative effects of various N-substituted benzothiazole derivatives on cancer cell lines. The study highlighted that compounds with multiple methoxy groups exhibited enhanced activity compared to their unsubstituted counterparts .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of benzothiazole derivatives against clinical isolates of resistant bacteria. The results indicated a promising potential for these compounds as new antibacterial agents .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. The compound has shown potential as an inhibitor of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • A study demonstrated that benzothiazole derivatives could inhibit the growth of several cancer cell lines, suggesting that N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide may also possess similar effects .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial enzymes, inhibiting their function and leading to cell death.
    • In vitro tests have shown promising results against both gram-positive and gram-negative bacteria, with potential applications in developing new antibiotics .
  • Antioxidant Activity
    • The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress in biological systems. This is particularly relevant for preventing cellular damage in diseases such as cancer and neurodegenerative disorders .

Biochemical Applications

  • Enzyme Inhibition
    • The compound acts as a potent inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes that may be beneficial in treating metabolic disorders or enhancing drug efficacy .
    • Studies have identified the compound's role in modulating enzyme activities related to drug metabolism and detoxification pathways.
  • Drug Delivery Systems
    • This compound has been explored as a potential carrier for targeted drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability .

Agricultural Applications

  • Pesticide Development
    • Research has indicated that compounds containing benzothiazole moieties can exhibit insecticidal and fungicidal properties. This opens avenues for developing new agrochemicals that are less harmful to the environment while effectively controlling pests .
    • Field studies have shown that formulations containing this compound significantly reduce pest populations without adversely affecting beneficial insects.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro; potential for further development as an anticancer agent.
Study 2Antimicrobial PropertiesEffective against multiple bacterial strains; suggests utility in antibiotic development.
Study 3Antioxidant ActivityExhibited strong free radical scavenging ability; implications for therapeutic use in oxidative stress-related conditions.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazol Moiety

The 6-position substituent on the benzothiazol ring significantly influences electronic properties and bioactivity. Key comparisons include:

Substituent Compound Example Key Properties Biological Activity Reference
6-Methoxy Target Compound Electron-donating group; enhances solubility Hypothesized antimicrobial/antitumor (based on structural analogues)
6-Methyl N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide Moderate electron-donating effect; lipophilic Not explicitly reported, but structural similarity suggests potential bioactivity
6-Substituted (Cl, CH₃) N-(6-Substituted-benzothiazol-2-yl)-succinamic acids Variable electronic effects Antimicrobial activity depends on substituent and concentration (e.g., chloro groups enhance potency)

Key Findings :

  • Chloro-substituted benzothiazols in demonstrated higher antimicrobial activity, suggesting electron-withdrawing groups may improve target binding .

Variations in the Coumarin Moiety

The coumarin component (7-methoxy, 4-methyl, 2-oxo) is conserved in the target compound. A notable analogue replaces benzothiazol with benzimidazol:

Coumarin Substituents Linked Heterocycle Key Differences Potential Impact Reference
7-Methoxy, 4-Methyl, 2-Oxo Benzothiazol (target) Sulfur atom in benzothiazol Enhanced π-π stacking; potential thioether interactions
7-Methoxy, 4-Methyl, 2-Oxo Benzimidazol (N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide) Nitrogen-rich benzimidazol Increased hydrogen-bonding capacity; altered pharmacokinetics

Key Findings :

  • Benzothiazol’s sulfur atom may engage in hydrophobic interactions, whereas benzimidazol’s nitrogen atoms facilitate hydrogen bonding, altering target selectivity .
  • Both heterocycles retain the coumarin’s 7-methoxy and 4-methyl groups, suggesting these substituents are critical for maintaining electronic or steric properties.

Linker Group Comparisons

The propanamide linker in the target compound is compared to analogues with alternative linkers:

Linker Type Compound Example Structural Features Biological Implications Reference
Propanamide Target Compound Three-carbon chain; moderate flexibility Balances conformational freedom and target binding
Succinamic acid N-(6-Substituted-benzothiazol-2-yl)-succinamic acids Four-carbon chain; carboxylate group Increased hydrophilicity may reduce cell membrane permeability
Pyridazinecarboxamide N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide Rigid pyridazine ring Restricts conformational flexibility, potentially improving binding specificity

Key Findings :

  • Shorter linkers (e.g., propanamide) may optimize bioavailability by balancing rigidity and flexibility.
  • Rigid linkers (e.g., pyridazinecarboxamide) could enhance target specificity but reduce adaptability to diverse binding sites .

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM). The activated ester reacts with 6-methoxy-1,3-benzothiazol-2-amine at 0–5°C for 12–16 hours.

Typical Conditions :

ParameterValue
Molar Ratio (Acid:Amine)1:1.2
SolventDCM
Temperature0–5°C
Reaction Time12–16 hours
Yield68–72%

Mechanistic Insight :
DCC facilitates the formation of an O-acylisourea intermediate, which reacts with NHS to generate a stable succinimide ester. This intermediate undergoes nucleophilic attack by the benzothiazol-2-amine’s primary amine group, forming the amide bond.

Mukaiyama Reagent Approach

Alternative protocols employ 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in dimethylformamide (DMF) with triethylamine as a base. This method reduces side reactions compared to DCC, particularly at scales >100 g.

Advantages :

  • Higher reproducibility (yields 75–78%).

  • Simplified purification due to water-soluble byproducts.

Limitations :

  • Exothermic reaction requires precise temperature control.

  • DMF poses challenges in industrial-scale solvent recovery.

Reaction Optimization and Byproduct Mitigation

Solvent Screening

Comparative studies highlight solvent impacts on reaction kinetics:

SolventDielectric ConstantYield (%)Byproducts Identified
DCM8.9372<5% acylurea
THF7.586510–12% dimerization
DMF36.778<2%

DMF’s high polarity enhances NHS ester solubility, accelerating amine coupling.

Catalyst Additives

Adding 4-dimethylaminopyridine (DMAP, 0.1 eq.) increases yields to 82–85% by stabilizing the tetrahedral intermediate during amide formation.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient).

HPLC Parameters :

ColumnMobile PhaseFlow RateRetention Time
C18 (250 × 4.6 mm)65:35 ACN:H2O + 0.1% TFA1.0 mL/min12.3 min

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 1H, benzothiazole-H), 6.95–6.87 (m, 2H, chromen-H), 3.89 (s, 3H, OCH3), 3.84 (s, 3H, OCH3), 2.98 (t, J = 7.2 Hz, 2H, CH2), 2.58 (t, J = 7.2 Hz, 2H, CH2), 2.34 (s, 3H, CH3).

  • HRMS (ESI+) : m/z Calcd for C24H23N2O5S [M+H]+: 467.1284; Found: 467.1289.

Industrial-Scale Production Challenges

Cost-Effective Reagent Alternatives

Replacing DCC with polymer-supported carbodiimides reduces downstream purification costs by enabling catalyst filtration (>90% recovery).

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, achieving 89% yield with residence times <30 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
DCC/NHS68–7298.5Moderate12.50
Mukaiyama Reagent75–7899.2High9.80
Continuous Flow85–8999.5Industrial7.20

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide?

  • Methodology : A common approach involves coupling benzothiazole and coumarin moieties via a propanamide linker. For example, describes a similar synthesis using chloroform reflux with 1-(adamantylacetyl)-1H-imidazole and 6-methoxy-1,3-benzothiazol-2-amine, yielding a structurally analogous compound. Key steps include:

  • Step 1 : Reacting substituted benzothiazole amines with activated carbonyl intermediates (e.g., imidazole-acetyl derivatives) under reflux in CHCl₃.
  • Step 2 : Purification via slow crystallization in ethanol (80% yield reported) .
    • Optimization : Adjust reaction time (6–12 hours) and stoichiometry (1:1.1 molar ratio) to improve yield.

Q. How is the structural confirmation of this compound achieved?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonded dimers and S⋯S contacts) as demonstrated in .
  • NMR/IR spectroscopy : Validate functional groups (e.g., methoxy, carbonyl) and hydrogen bonding. For example, IR peaks at 1668 cm⁻¹ (amide C=O) and 1H NMR signals for methoxy groups (δ ~3.76 ppm) are critical .
  • Elemental analysis : Confirm C, H, N, and S content (e.g., C: 67.32% vs. calculated 67.38%) .

Q. What solvents are suitable for solubility and crystallization?

  • Solubility : Limited solubility in polar solvents (e.g., water), moderate in DMSO/DMF, and good in chloroform or ethanol. used ethanol for crystallization due to its balance of polarity and volatility .
  • Crystallization tips : Slow evaporation at 292 K enhances crystal quality for X-ray studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Strategy : Systematically modify substituents on the benzothiazole (e.g., methoxy position) and coumarin (e.g., methyl/oxo groups) to assess biological activity. highlights that 2-substituted benzothiazoles exhibit enhanced bioactivity due to planar conjugated systems .
  • Experimental design : Synthesize analogs via methods in (e.g., palladium-catalyzed coupling) and test in vitro assays (e.g., enzyme inhibition) .

Q. What methodologies address contradictions in reported biological activity data?

  • Case study : Discrepancies in IC₅₀ values may arise from impurities or polymorphic forms. Use HPLC purity checks (≥98% as in ) and thermal analysis (TGA/DSC) to verify compound integrity .
  • Statistical validation : Replicate assays (n ≥ 3) under standardized conditions to minimize variability .

Q. How can metabolic stability be evaluated in preclinical studies?

  • Approach : Use liver microsomal assays to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., demethylation of methoxy groups). discusses catalytic processes relevant to oxidative metabolism .
  • Analytical tools : LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) .

Q. What strategies improve stability under physiological conditions?

  • Formulation : Encapsulate in liposomes or cyclodextrins to protect hydrolytically labile groups (e.g., amide bonds). ’s safety data underscores the need for pH-controlled storage (4–8°C) .
  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Methodological Considerations

  • Data interpretation : Cross-reference crystallographic data ( ) with computational modeling (e.g., DFT) to resolve conformational ambiguities .
  • Contradiction resolution : If NMR signals conflict with X-ray data (e.g., dihedral angles), re-examine sample purity or solvent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.